molecular formula C24H19FN4O3 B2515583 4-(benzyloxy)-N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide CAS No. 1171358-92-1

4-(benzyloxy)-N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide

Cat. No. B2515583
CAS RN: 1171358-92-1
M. Wt: 430.439
InChI Key: HGQLQGSMESCWDH-UHFFFAOYSA-N
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Description

The compound "4-(benzyloxy)-N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of various substituents such as benzyloxy, carbamoylphenyl, and fluorophenyl groups can significantly influence the chemical and biological properties of these compounds.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. In the context of the provided papers, similar synthetic strategies are employed. For instance, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides involves the use of 4-aminophenazone, a non-steroidal anti-inflammatory drug, as a starting material . Although the exact synthesis of the compound is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole ring, which can engage in various intermolecular interactions. For example, the X-ray structure characterization of antipyrine derivatives reveals that the crystal packing is stabilized by a combination of N–H⋯O and C–H⋯O hydrogen bonds, as well as C–H⋯π and lone pair⋯π contacts . These interactions are crucial for the stability and reactivity of the compounds. The presence of a fluorophenyl group in the compound of interest suggests potential for additional intermolecular interactions, such as halogen bonding.

Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions, including functionalization reactions. For instance, the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid with various aminophenols lead to the formation of corresponding N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides . These reactions are typically facilitated by the reactivity of the carboxylic acid or acid chloride groups present in the pyrazole derivatives. The compound , with its carboxamide group, may also be amenable to similar functionalization reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of substituents can affect properties such as solubility, melting point, and reactivity. For example, the herbicidal activity of pyrazole-4-carboxamide derivatives is influenced by the substituents at the 3-position of the pyrazole ring . The benzyloxy group, when substituted with an electron-withdrawing group, enhances the herbicidal activity. The physical properties of the compound "4-(benzyloxy)-N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide" would likely be influenced by the electron-withdrawing fluorine atom and the electron-donating benzyloxy group, but specific data on these properties are not provided in the papers.

Scientific Research Applications

Synthesis and Chemical Reactivity

This compound is often synthesized as part of a broader class of pyrazole derivatives, which are known for their versatile chemical reactivity and potential biological activities. For instance, research into the synthesis of pyrazole-4-carboxamide derivatives has demonstrated their herbicidal activity, with variations in substituents affecting their efficacy and selectivity against different weed species. The synthesis involves nucleophilic substitution reactions, showcasing the compound's utility in creating targeted agricultural chemicals (Ohno et al., 2004).

Antimicrobial and Anticancer Activities

The structural framework of 4-(benzyloxy)-N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is conducive to modifications that can enhance its biological activity. Studies have demonstrated the synthesis of pyrazole-sulfonamide derivatives from similar compounds, which exhibit significant in vitro antiproliferative activities against various cancer cell lines, indicating potential applications in cancer therapy (Mert et al., 2014). Furthermore, the compound's framework allows for the creation of analogues with promising antimicrobial properties, highlighting its role in developing new antimicrobial agents.

Material Science Applications

The compound's unique structural features also lend themselves to applications in material science, particularly in the development of organic semiconductors and light-emitting materials. For example, polyimides incorporating similar molecular structures have been synthesized, exhibiting high thermal stability, blue light emission, and redox activity. These properties suggest potential uses in organic electronics, such as in organic light-emitting diodes (OLEDs) for more efficient and durable displays and lighting solutions (Iqbal et al., 2016).

properties

IUPAC Name

N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-4-phenylmethoxypyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN4O3/c25-18-8-12-20(13-9-18)29-14-21(32-15-16-4-2-1-3-5-16)22(28-29)24(31)27-19-10-6-17(7-11-19)23(26)30/h1-14H,15H2,(H2,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGQLQGSMESCWDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CN(N=C2C(=O)NC3=CC=C(C=C3)C(=O)N)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(benzyloxy)-N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide

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